molecular formula C14H12O B13698204 3-(1-Naphthyl)cyclobutanone

3-(1-Naphthyl)cyclobutanone

Cat. No.: B13698204
M. Wt: 196.24 g/mol
InChI Key: OVLLSKWNTYXKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Naphthyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a naphthyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a naphthyl-substituted cyclobutanone derivative. This can be done using a variety of reagents and conditions, including:

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of different substituents at the cyclobutanone ring or the naphthyl group.

Common Reagents and Conditions

    Oxidizing agents: Chromic acid, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)cyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo specific chemical reactions, such as oxidation or reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Naphthyl)cyclobutanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity and potential biological activities compared to its simpler analogs .

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

3-naphthalen-1-ylcyclobutan-1-one

InChI

InChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2

InChI Key

OVLLSKWNTYXKSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.